2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine
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Overview
Description
2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . This compound is also known by its IUPAC name, 2-(tert-pentyloxy)ethanamine . It is a liquid at room temperature and is primarily used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine typically involves the reaction of 2-chloroethanol with 2-methylbutan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylbutan-2-ol attacks the carbon atom of the 2-chloroethanol, resulting in the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, cyanides, and thiols.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Primary amines, secondary amines.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylpropyl)oxy]ethan-1-amine: Similar structure but with a different alkyl group.
2-[(2-Ethylbutan-2-yl)oxy]ethan-1-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine is unique due to its specific alkyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in certain chemical synthesis processes and research applications .
Properties
IUPAC Name |
2-(2-methylbutan-2-yloxy)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-7(2,3)9-6-5-8/h4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGRNUCCGKZAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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